2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C12H18O2 It is a furan derivative characterized by the presence of a tert-butyl group at the 2-position, an isopropyl group at the 5-position, and an aldehyde group at the 3-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-tert-butyl-2-furoyl phosphonates with acylmethylenetriphenylphosphoranes. This reaction typically proceeds under mild conditions and results in the formation of the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 2-tert-Butyl-5-(propan-2-yl)furan-3-carboxylic acid.
Reduction: 2-tert-Butyl-5-(propan-2-yl)furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The furan ring may also participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-2-furoyl phosphonates: Used as intermediates in the synthesis of furan derivatives.
2-tert-Butyl-5-(methyl)furan-3-carbaldehyde: Similar structure with a methyl group instead of an isopropyl group.
2-tert-Butyl-5-(ethyl)furan-3-carbaldehyde: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness
2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde is unique due to the presence of both tert-butyl and isopropyl groups on the furan ring, which may influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other furan derivatives .
Eigenschaften
Molekularformel |
C12H18O2 |
---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-tert-butyl-5-propan-2-ylfuran-3-carbaldehyde |
InChI |
InChI=1S/C12H18O2/c1-8(2)10-6-9(7-13)11(14-10)12(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
ICECXRYLNHOJIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(O1)C(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.